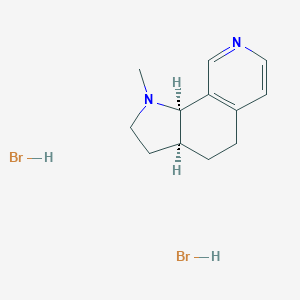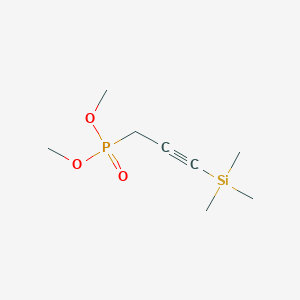
4-(Hydroxymethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)nicotinonitrile, also known as HONH4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HONH4 is a derivative of nicotinonitrile and has been found to possess several unique properties that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)nicotinonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(Hydroxymethyl)nicotinonitrile has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
4-(Hydroxymethyl)nicotinonitrile has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 4-(Hydroxymethyl)nicotinonitrile has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(Hydroxymethyl)nicotinonitrile for lab experiments is its high potency. 4-(Hydroxymethyl)nicotinonitrile has been found to be highly effective at inhibiting the growth of cancer cells, which makes it an ideal candidate for testing in preclinical studies. However, one of the limitations of 4-(Hydroxymethyl)nicotinonitrile is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(Hydroxymethyl)nicotinonitrile. One area of research is in the development of novel anti-cancer drugs that are based on the structure of 4-(Hydroxymethyl)nicotinonitrile. Another area of research is in the development of new synthesis methods that can improve the yield and purity of 4-(Hydroxymethyl)nicotinonitrile. Finally, there is a need for further research on the mechanism of action of 4-(Hydroxymethyl)nicotinonitrile, which could help to identify new targets for drug development.
Méthodes De Synthèse
4-(Hydroxymethyl)nicotinonitrile can be synthesized through a multi-step process that involves the reaction of nicotinonitrile with formaldehyde and hydrogen gas. The resulting product is then treated with hydroxylamine to yield 4-(Hydroxymethyl)nicotinonitrile. This synthesis method has been extensively studied and has been found to be highly efficient and reproducible.
Applications De Recherche Scientifique
4-(Hydroxymethyl)nicotinonitrile has been found to have several potential applications in scientific research. One of the most promising areas of research is in the development of anti-cancer drugs. 4-(Hydroxymethyl)nicotinonitrile has been found to have potent anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells.
Propriétés
Numéro CAS |
157650-27-6 |
|---|---|
Nom du produit |
4-(Hydroxymethyl)nicotinonitrile |
Formule moléculaire |
C7H6N2O |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
4-(hydroxymethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c8-3-7-4-9-2-1-6(7)5-10/h1-2,4,10H,5H2 |
Clé InChI |
HXEFYCZWBJQTHL-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1CO)C#N |
SMILES canonique |
C1=CN=CC(=C1CO)C#N |
Synonymes |
3-Pyridinecarbonitrile,4-(hydroxymethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















